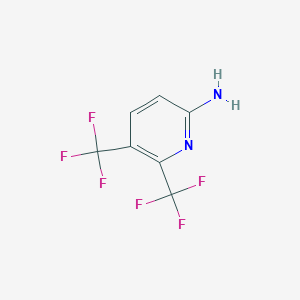

5,6-Bis(trifluoromethyl)pyridin-2-amine

Description

Significance of Fluorinated Pyridin-2-amines in Chemical Synthesis and Design

Fluorinated pyridin-2-amines are a cornerstone in the design of modern agrochemicals and pharmaceuticals. nih.gov The incorporation of fluorine atoms, particularly in the form of trifluoromethyl (CF3) groups, into the pyridine (B92270) scaffold can dramatically alter the physicochemical properties of the parent molecule. researchoutreach.org The trifluoromethyl group is a strong electron-withdrawing group, which can influence the acidity, basicity, and reactivity of the pyridine ring. nih.gov

One of the most significant impacts of trifluoromethylation is the enhancement of metabolic stability. innospk.com The carbon-fluorine bond is exceptionally strong, making the CF3 group resistant to oxidative metabolism in biological systems. This can lead to improved pharmacokinetic profiles for drug candidates, including longer half-lives and increased bioavailability. innospk.com Furthermore, the lipophilicity of a molecule is often increased by the introduction of trifluoromethyl groups, which can improve its ability to cross cell membranes. innospk.com

The pyridin-2-amine moiety itself is a versatile functional group for further chemical transformations. It can participate in a wide range of coupling reactions, allowing for the construction of more complex molecular architectures. tandfonline.com This combination of a reactive handle (the amine group) and the property-enhancing trifluoromethyl groups makes fluorinated pyridin-2-amines highly valuable building blocks in the synthesis of novel bioactive compounds. For instance, trifluoromethylpyridine derivatives are key structural motifs in a variety of commercialized agrochemicals, including herbicides and insecticides, as well as in pharmaceutical candidates for treating a range of diseases. nih.govjst.go.jp

Overview of Densely Fluorinated Pyridine Architectures

Densely fluorinated pyridine architectures, which are pyridine rings bearing multiple fluorine or fluoroalkyl substituents, are of growing importance in materials science and advanced medicinal chemistry. The presence of multiple fluorine-containing groups can lead to unique electronic and physical properties. For example, the high density of fluorine atoms can create regions of high electron density and specific intermolecular interactions, which can be exploited in the design of liquid crystals and advanced polymers.

The synthesis of these heavily fluorinated structures can be challenging, often requiring specialized fluorinating reagents and reaction conditions. jst.go.jp However, the development of new synthetic methodologies is making these complex molecules more accessible. The introduction of multiple trifluoromethyl groups onto a pyridine ring can significantly lower the energy levels of the molecule's frontier molecular orbitals, which can be advantageous in the design of electron-transporting materials for organic electronics.

In the context of medicinal chemistry, dense fluorination can be used to fine-tune the binding affinity of a drug candidate for its biological target. The fluorine atoms can participate in hydrogen bonding and other non-covalent interactions, leading to enhanced potency and selectivity. acs.orgacs.org

Scope and Research Significance of 5,6-Bis(trifluoromethyl)pyridin-2-amine

While extensive research dedicated solely to this compound is not yet prevalent in the public domain, its chemical structure suggests significant potential as a research tool and synthetic intermediate. The presence of two vicinal trifluoromethyl groups on the pyridine ring is a rare and intriguing structural feature. This dense fluorination is expected to impart a unique combination of steric and electronic properties to the molecule.

The research significance of this compound can be inferred from the established importance of its constituent parts. The pyridin-2-amine core is a well-known pharmacophore, and the dual trifluoromethyl groups are potent modulators of biological activity. It is therefore hypothesized that this compound could serve as a valuable building block for the synthesis of novel agrochemicals, pharmaceuticals, and functional materials. Its unique substitution pattern may lead to the discovery of compounds with novel modes of action or improved properties compared to their less-fluorinated counterparts.

The table below summarizes the key properties of this compound, highlighting its identity as a distinct chemical entity available for research purposes. bldpharm.combldpharm.com

| Property | Value |

|---|---|

| CAS Number | 1246466-56-7 |

| Molecular Formula | C7H4F6N2 |

| Molecular Weight | 230.11 g/mol |

The exploration of the chemical space occupied by densely fluorinated pyridines like this compound is an active area of research. As synthetic methods become more sophisticated, it is anticipated that the specific applications and research findings related to this compound will become more widely documented.

Structure

3D Structure

Properties

IUPAC Name |

5,6-bis(trifluoromethyl)pyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F6N2/c8-6(9,10)3-1-2-4(14)15-5(3)7(11,12)13/h1-2H,(H2,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUHNLZRUVBDNMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1C(F)(F)F)C(F)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F6N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 5,6 Bis Trifluoromethyl Pyridin 2 Amine and Analogous Systems

Direct Fluorination and Trifluoromethylation Strategies for Pyridine (B92270) Rings

The direct introduction of fluorine and trifluoromethyl groups onto a pyridine ring presents a formidable challenge due to the ring's inherent electron-deficient nature. acs.org Overcoming this has led to the development of several innovative methodologies.

Regioselective Introduction of Trifluoromethyl Groups

Achieving regioselectivity in the trifluoromethylation of pyridines is crucial for the synthesis of specific isomers. While radical trifluoromethylation often yields a mixture of products, newer methods offer greater control. researchgate.netchemistryviews.org

One strategy involves the nucleophilic activation of the pyridine ring through hydrosilylation, followed by an electrophilic trifluoromethylation. This approach has been successfully applied to achieve C-3 selective trifluoromethylation of pyridine and quinoline (B57606) derivatives. acs.orgresearchgate.netchemrxiv.org The reaction proceeds via an N-silyl enamine intermediate, which then reacts with an electrophilic trifluoromethylating agent like a Togni reagent. chemistryviews.orgchemrxiv.org

Another approach utilizes an N-methylpyridine quaternary ammonium (B1175870) activation strategy. By treating pyridinium (B92312) iodide salts with trifluoroacetic acid in the presence of silver carbonate, a variety of trifluoromethylpyridines can be obtained with good yield and excellent regioselectivity. acs.orgacs.org This method is notable for its operational simplicity and the use of readily available starting materials. acs.org

Cobalt-catalyzed [2+2+2] cycloaddition of trifluoromethylated diynes with nitriles also provides a regioselective route to α-trifluoromethylated pyridines. nih.gov This method has proven effective for producing a range of multi-substituted pyridine derivatives in excellent yields. nih.gov

| Method | Key Reagents | Position of Trifluoromethylation | Key Advantages | Reference |

|---|---|---|---|---|

| Nucleophilic Activation via Hydrosilylation | Hydrosilane, Lewis acid, Electrophilic CF3+ source (e.g., Togni reagent) | C-3 | High regioselectivity for the C-3 position. | acs.orgresearchgate.netchemistryviews.orgchemrxiv.org |

| N-Methylpyridinium Salt Activation | Iodomethane, Trifluoroacetic acid, Silver carbonate | C-2 | Excellent regioselectivity, good functional group tolerance, uses inexpensive reagents. | acs.orgacs.org |

| Cobalt-Catalyzed [2+2+2] Cycloaddition | CoCl2(phen), Zinc bromide, Zinc dust, CF3-diynes, Nitriles | α-position to Nitrogen | Excellent yields, regioselective formation of α-CF3 pyridines. | nih.gov |

Electrophilic Fluorination Approaches for Pyridine Derivatives

Direct electrophilic fluorination of pyridine rings is challenging due to the ring's deactivation. However, methods have been developed for specific substrates. One notable reagent for electrophilic fluorination is Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)). acs.org

For instance, new fluorinated 3,6-dihydropyridines have been synthesized through the electrophilic fluorination of 1,2-dihydropyridines with Selectfluor®. nih.gov These intermediates can then be converted to the corresponding fluorinated pyridines. nih.gov Additionally, a regioselective synthesis of 3-fluorinated imidazo[1,2-a]pyridines using Selectfluor in aqueous conditions has been reported. acs.org

A particularly effective method for the direct C-H fluorination of pyridines and diazines uses silver(II) fluoride (B91410) (AgF2). nih.gov This reaction proceeds at ambient temperature with exclusive selectivity for fluorination at the position adjacent to the nitrogen atom. nih.gov The resulting 2-fluoropyridines are valuable intermediates for subsequent nucleophilic aromatic substitution reactions. acs.org

Metal-Mediated Trifluoromethylation Techniques

Transition metal-mediated reactions are a cornerstone of modern synthetic chemistry, and trifluoromethylation is no exception. rsc.org Copper-mediated reactions, often referred to as "RfCu" reagents, have been historically important for the perfluoroalkylation of haloarenes. acs.org More recently, copper-mediated trifluoromethylation of iodopyridines using reagents like methyl 2,2-difluoro-2-(fluorosulfonyl)acetate (Chen's reagent) has been employed in the synthesis of complex pharmaceutical intermediates. acs.org

Palladium, copper, and nickel complexes are particularly effective at activating aryl-halide bonds for trifluoromethylation. acs.org The choice of trifluoromethyl source is critical, with reagents like CF3SiMe3 (Ruppert-Prakash reagent) and alkali metal trifluoroacetates being widely used. acs.org

Amination Reactions in the Construction of Pyridin-2-amine Scaffolds

The introduction of an amino group at the C-2 position of the pyridine ring is a key step in the synthesis of the target molecule and its analogs. Several powerful methods exist for this transformation.

Palladium-Catalyzed C-N Coupling Reactions for Pyridin-2-amines

Palladium-catalyzed C-N cross-coupling, particularly the Buchwald-Hartwig amination, is a highly versatile method for forming carbon-nitrogen bonds. acs.orgyoutube.com This reaction allows for the coupling of aryl halides with a wide range of primary and secondary amines. nih.gov

In the context of pyridin-2-amines, this methodology has been successfully applied to the synthesis of N3-substituted-2,3-diaminopyridines from 3-halo-2-aminopyridines. nih.govresearchgate.net The choice of ligand is crucial for the success of these reactions, with bulky, electron-rich phosphine (B1218219) ligands such as RuPhos and BrettPhos often providing excellent results. nih.gov The reaction conditions are generally mild, tolerating a variety of functional groups. researchgate.net

| Ligand | Structure | Typical Substrates | Reference |

|---|---|---|---|

| RuPhos | 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl | Secondary amines with 3-halo-2-aminopyridines | nih.gov |

| BrettPhos | 2-(Dicyclohexylphosphino)3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl | Primary amines with 3-halo-2-aminopyridines | nih.gov |

| Xantphos | 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene | N-arylpyrimidin-2-amines from corresponding amines | documentsdelivered.com |

Nucleophilic Aromatic Substitution (SNAr) Pathways to Substituted Aminopyridines

Nucleophilic aromatic substitution (SNAr) is a powerful tool for the synthesis of substituted pyridines, especially when the ring is activated by electron-withdrawing groups. wikipedia.orgmasterorganicchemistry.com The presence of trifluoromethyl groups, as in the target molecule, strongly activates the pyridine ring towards nucleophilic attack. libretexts.org

In an SNAr reaction, a nucleophile displaces a leaving group (typically a halide) on the aromatic ring. wikipedia.org The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.com For the reaction to be efficient, the electron-withdrawing groups should be positioned ortho or para to the leaving group to stabilize this intermediate. masterorganicchemistry.comlibretexts.org

The synthesis of 2-aminopyridines can be achieved by the displacement of a suitable leaving group at the 2-position by an amine nucleophile. acs.org For instance, a methylsulfinyl group at the 6-position of a pyridine ring can be displaced to elaborate 2-aminopyridines with a variety of substituents. acs.org Furthermore, 2-fluoropyridines, synthesized via direct fluorination, are excellent substrates for SNAr reactions, allowing for the introduction of various nucleophiles, including amines, under mild conditions. acs.org

Multi-Component and Cascade Reactions for Complex Fluorinated Pyridines

The synthesis of structurally complex fluorinated pyridines often requires efficient and elegant strategies to construct the heterocyclic core with the desired substitution pattern. Multi-component reactions (MCRs) and cascade reactions have emerged as powerful tools in this regard, enabling the formation of multiple chemical bonds in a single operation from simple starting materials. These approaches offer significant advantages in terms of atom economy, reduced waste, and operational simplicity compared to traditional multi-step linear syntheses.

While a specific multi-component synthesis for 5,6-Bis(trifluoromethyl)pyridin-2-amine is not extensively documented, analogous systems demonstrate the utility of these advanced methodologies for accessing highly functionalized and fluorinated pyridine rings. For instance, the Kröhnke reaction, a classic method for pyridine synthesis, has been adapted into a multicomponent format to produce 2-trifluoromethyl pyridines. researchgate.netresearchgate.net This reaction typically involves the condensation of an α,β-unsaturated ketone (chalcone), a pyridinium salt bearing the trifluoromethyl group, and an ammonia (B1221849) source like ammonium acetate. researchgate.net The process proceeds through a cascade of Michael addition, cyclization, and aromatization steps to furnish the final pyridine product. researchgate.net

Another powerful strategy involves the rhodium(III)-catalyzed C–H functionalization and annulation of α,β-unsaturated oximes with alkynes. This method allows for the construction of multi-substituted 3-fluoropyridines. nih.gov The reaction demonstrates high regioselectivity, even with terminal alkynes, providing a predictable route to complex pyridine isomers. nih.gov Furthermore, MCRs have been successfully employed to build fused pyridine systems, such as the synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines from a pyrazole (B372694) carbaldehyde, a terminal alkyne, and an amine under microwave-assisted Sonogashira-type coupling conditions. beilstein-journals.org These examples underscore the potential of MCR and cascade strategies to streamline the synthesis of complex fluorinated pyridines by converging multiple reaction steps into a single, efficient process.

| Reaction Type | Key Reactants | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Multicomponent Kröhnke Reaction | Chalcones, 1-(3,3,3-trifluoro-2-oxopropyl)pyridin-1-ium bromide, Ammonium acetate | 2-Trifluoromethyl Pyridines | Utilizes stable and easily accessible starting materials; proceeds in a one-pot operation. | researchgate.net |

| Rh(III)-Catalyzed Annulation | α-Fluoro-α,β-unsaturated oximes, Alkynes | Multi-substituted 3-Fluoropyridines | Proceeds via C-H functionalization; offers high regioselectivity with terminal alkynes. | nih.gov |

| Microwave-Assisted MCR | 5-Chloro-1-phenyl-3-trifluoromethylpyrazole-4-carbaldehyde, Terminal alkynes, tert-Butylamine | Trifluoromethyl-substituted Pyrazolo[4,3-c]pyridines | Combines Sonogashira coupling and cyclization in one pot to build a fused pyridine system. | beilstein-journals.org |

Synthesis of Precursors and Intermediates for this compound

The synthesis of this compound relies on the availability of key precursors and intermediates. The construction of the core bis(trifluoromethyl)pyridine structure is the primary challenge, which can be approached through two principal industrial methods: halogen exchange fluorination of a corresponding bis(trichloromethyl)pyridine or the construction of the pyridine ring from trifluoromethyl-containing building blocks. nih.govjst.go.jpresearchoutreach.org

The halogen exchange (Halex) reaction is a robust method for introducing trifluoromethyl groups. This process involves the treatment of a (trichloromethyl)pyridine compound with a fluorinating agent, typically anhydrous hydrogen fluoride (HF), under superatmospheric pressure and elevated temperatures (150–250 °C). google.com The reaction is facilitated by a metal halide catalyst, such as iron(III) chloride (FeCl₃) or iron(III) fluoride (FeF₃). google.comgoogle.com For a bis-substituted pyridine, the starting material would be a lutidine (dimethylpyridine) derivative, which undergoes exhaustive side-chain chlorination to form a bis(trichloromethyl)pyridine, followed by fluorination. nih.gov This method can produce chloro-bis(trifluoromethyl)pyridines, which are versatile intermediates, in yields of 60 to 80%. nih.gov

Alternatively, cyclocondensation reactions provide a route to the pyridine ring by assembling it from smaller, fluorinated building blocks. researchoutreach.org A relevant example is the synthesis of 2-phenyl-4,6-bis(trifluoromethyl)pyridine through the reductive cyclization of an O-acyl ketoxime with hexafluoroacetylacetone. orgsyn.org This strategy highlights a modular approach where the core pyridine structure is built with the trifluoromethyl groups already incorporated into one of the key reactants. orgsyn.org

Once a suitable 2-halo-5,6-bis(trifluoromethyl)pyridine intermediate is obtained (e.g., 2-chloro-5,6-bis(trifluoromethyl)pyridine), the final step is the introduction of the amino group at the C-2 position. This is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction. nih.gov The strong electron-withdrawing nature of the two trifluoromethyl groups activates the pyridine ring, making the C-2 position highly susceptible to nucleophilic attack. The reaction of the 2-chloro derivative with ammonia (often as aqueous ammonia in an autoclave) can displace the chloride to yield the target 2-aminopyridine (B139424) compound. google.com Palladium-catalyzed amination reactions also offer a modern alternative for this transformation. rsc.org

| Precursor/Intermediate | Synthetic Method | Key Reagents & Conditions | Typical Yield | Reference |

|---|---|---|---|---|

| Chloro-bis(trifluoromethyl)pyridine | Chlorination/Fluorination of Lutidine | 1) Cl₂; 2) Anhydrous HF, Metal Halide Catalyst (e.g., FeCl₃), >300°C | 60-80% | nih.gov |

| 2,3-Dichloro-5-(trifluoromethyl)pyridine (B150209) | Halogen Exchange | 2,3-Dichloro-5-(trichloromethyl)pyridine, Anhydrous HF, FeCl₃, 170-180°C, 5-1200 psig | High Yield | google.com |

| 2-Phenyl-4,6-bis(trifluoromethyl)pyridine | Reductive Cyclization | Acetophenone O-acetyl oxime, Hexafluoroacetylacetone, NH₄I, Na₂S₂O₄ | 69% | orgsyn.org |

| 2-Amino-3-chloro-5-trifluoromethylpyridine | Nucleophilic Aromatic Substitution (Amination) | 2,3-Dichloro-5-trifluoromethylpyridine, 28% Aqueous NH₃, 100-125°C, Autoclave | Not specified | google.com |

| 2-Amino-5-fluoropyridines | Palladium-Catalyzed Amination | 2-Bromo-5-fluoropyridine, Amine, Pd₂(dba)₃, XPhos, NaOtBu, Toluene, 100°C | 25% (with aniline) | rsc.org |

Chemical Reactivity and Derivatization of 5,6 Bis Trifluoromethyl Pyridin 2 Amine

Transformations at the Amine Functionality

The primary amine group (-NH₂) at the C2 position is a key site for synthetic modification. As a nucleophile, it can participate in a wide array of reactions to form new carbon-nitrogen or heteroatom-nitrogen bonds. The nucleophilicity of this amine is, however, tempered by the strong electron-withdrawing effects of both the pyridine (B92270) nitrogen and the adjacent trifluoromethyl groups, which pull electron density away from the amine.

Despite this reduced reactivity compared to anilines with electron-donating groups, the amine functionality can still undergo several important transformations:

N-Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base to yield the corresponding amides.

N-Alkylation: Introduction of alkyl groups via reaction with alkyl halides, although this may require more forcing conditions due to the reduced nucleophilicity.

Condensation Reactions: Reaction with aldehydes or ketones to form Schiff bases (imines), which can serve as intermediates for further synthesis.

Palladium-Catalyzed Cross-Coupling Reactions: The amine can act as a nucleophile in reactions like the Buchwald-Hartwig amination to form more complex diaryl- or aryl-heteroarylamines. For instance, related structures like 2-amino-6-(trifluoromethyl)pyridine (B1268507) have been condensed with dichloropyrimidines to obtain N-arylated pyrimidin-4-amine analogues. tandfonline.com

Diazotization: The amine can be converted to a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid). This intermediate, while potentially unstable, could be used in Sandmeyer-type reactions to introduce a variety of substituents at the C2 position, replacing the original amino group.

Electrophilic Aromatic Substitution on the Pyridine Core

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally challenging. The nitrogen atom in the ring acts as an electron sink, deactivating the entire ring system towards attack by electrophiles, much like a nitro group on a benzene (B151609) ring. uoanbar.edu.iqwikipedia.org This deactivation is significantly amplified in 5,6-Bis(trifluoromethyl)pyridin-2-amine by the presence of two powerful electron-withdrawing CF₃ groups.

While the amino group at C2 is an activating group and an ortho-, para-director, its activating influence must contend with the overwhelming deactivating effects of the ring nitrogen and the two CF₃ groups. The directing effect of the amine would favor substitution at the C3 and C5 positions. However, the C5 position is already substituted. Therefore, any potential EAS reaction would be directed to the C3 position. Given the profound deactivation of the ring, it is expected that forcing conditions (e.g., high temperatures, strong acids) would be necessary to achieve any electrophilic substitution, and yields would likely be low. uoanbar.edu.iq Common EAS reactions like nitration, halogenation, and Friedel-Crafts alkylation/acylation are expected to be extremely difficult on this substrate. wikipedia.org

Nucleophilic Reactivity of the Pyridine Nitrogen

The lone pair of electrons on the pyridine ring's nitrogen atom allows it to function as a base and a nucleophile. uoanbar.edu.iq It can be protonated by acids to form a pyridinium (B92312) salt or alkylated by electrophiles such as alkyl halides. However, the basicity and nucleophilicity of the nitrogen in this compound are substantially diminished. The adjacent CF₃ group at the C6 position, along with the second CF₃ group at C5, exerts a strong negative inductive effect, pulling electron density away from the nitrogen atom. This reduction in electron density makes the lone pair less available to attack protons or other electrophiles. While reactions at the pyridine nitrogen are still possible, they would require stronger electrophiles or more forcing conditions than for unsubstituted pyridine. Studies on related bis(imino)pyridine systems have shown that nucleophilic attack at the pyridine nitrogen is possible with very strong nucleophiles like organolithium reagents. scielo.org.mxrsc.org

Synthesis of Structurally Related Bis(trifluoromethyl)pyridin-2-amine Analogues

The synthesis of pyridines containing trifluoromethyl groups often involves building the ring from fluorinated precursors or introducing the group onto a pre-formed ring. Analogues of this compound can be synthesized through various strategies, typically involving coupling reactions or ring-forming cyclizations.

For example, the synthesis of N-aryl-bis(5-(trifluoromethyl)pyridin-2-yl)amines, which share a similar structural motif, has been achieved via a Palladium-catalyzed Buchwald-Hartwig amination. This reaction couples 2-bromo-5-(trifluoromethyl)pyridine (B156976) with an aromatic amine. mdpi.com This demonstrates a key strategy where the C-N bond is formed to link a trifluoromethyl-substituted pyridine to an amine.

| Aryl Amine Precursor | Catalyst System | Base | Solvent | Product | Yield |

|---|---|---|---|---|---|

| p-Anisidine | Pd(dba)₂ / rac-BINAP | tBuONa | 1,4-Dioxane | N-(4-methoxyphenyl)-N,N-bis(5-(trifluoromethyl)pyridin-2-yl)amine | 71% |

| Aniline | Pd(dba)₂ / rac-BINAP | tBuONa | 1,4-Dioxane | N-phenyl-N,N-bis(5-(trifluoromethyl)pyridin-2-yl)amine | 71% |

| 6-Quinolinamine | Pd(dba)₂ / rac-BINAP | tBuONa | 1,4-Dioxane | N,N-bis(5-(trifluoromethyl)pyridin-2-yl)quinolin-6-amine | 90% |

Another approach to related structures involves cyclization reactions. The synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine has been accomplished through a reductive cyclization of O-acyl oximes with hexafluoroacetylacetone, mediated by NH₄I/Na₂S₂O₄. orgsyn.org While this product lacks the C2-amine, the methodology illustrates a pathway to construct the bis(trifluoromethyl)pyridine core.

| Reactant 1 | Reactant 2 | Reagent System | Solvent | Temperature | Yield |

|---|---|---|---|---|---|

| Acetophenone O-acetyl oxime | Hexafluoroacetylacetone | NH₄I / Na₂S₂O₄ | DMF | 80 °C | 69% |

These examples highlight that the synthesis of complex trifluoromethyl-substituted pyridines often relies on modern synthetic methods, particularly transition-metal-catalyzed cross-coupling and novel cyclization strategies, to build the target molecules from simpler, functionalized precursors.

Spectroscopic and Crystallographic Characterization of 5,6 Bis Trifluoromethyl Pyridin 2 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the characterization of fluorinated organic molecules like 5,6-bis(trifluoromethyl)pyridin-2-amine. The presence of ¹H, ¹³C, and ¹⁹F active nuclei provides a comprehensive picture of the molecular structure.

Proton (¹H) NMR Analysis

The ¹H NMR spectrum of this compound is expected to be relatively simple. It would feature two main signals corresponding to the protons on the pyridine (B92270) ring and the amine group.

Pyridine Ring Protons: The two aromatic protons at positions 3 and 4 of the pyridine ring would appear as doublets due to mutual coupling. Their chemical shifts would be influenced by the electron-withdrawing trifluoromethyl groups and the electron-donating amine group.

Amine Protons: The -NH₂ group would typically show a broad singlet. The chemical shift of this signal can vary depending on the solvent, concentration, and temperature due to hydrogen bonding.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| H-3 | 7.0 - 8.0 | Doublet (d) |

| H-4 | 6.5 - 7.5 | Doublet (d) |

| -NH₂ | 4.5 - 6.0 | Broad Singlet (br s) |

Carbon-13 (¹³C) NMR Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, distinct signals are expected for each of the seven carbon atoms.

Pyridine Ring Carbons: The chemical shifts of the five carbons in the pyridine ring will be significantly affected by the attached substituents. The carbons bearing the trifluoromethyl groups (C-5 and C-6) will appear as quartets due to coupling with the three fluorine atoms. The carbon attached to the amine group (C-2) will also have a characteristic chemical shift.

Trifluoromethyl Carbons: The two carbons of the -CF₃ groups will appear as distinct quartets at a characteristic upfield region, with large carbon-fluorine coupling constants (¹JCF).

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected C-F Coupling Constant (Hz) |

| C-2 | 155 - 165 | Singlet | N/A |

| C-3 | 110 - 120 | Singlet | N/A |

| C-4 | 135 - 145 | Singlet | N/A |

| C-5 | 120 - 130 | Quartet (q) | ~35 |

| C-6 | 145 - 155 | Quartet (q) | ~35 |

| -CF₃ (at C-5) | 120 - 125 | Quartet (q) | >270 |

| -CF₃ (at C-6) | 120 - 125 | Quartet (q) | >270 |

Fluorine-19 (¹⁹F) NMR Analysis

¹⁹F NMR is a highly sensitive technique for characterizing fluorine-containing compounds. For this compound, the two trifluoromethyl groups are in different chemical environments (ortho and meta to the amine group), and thus they are expected to show two distinct signals. These signals would appear as singlets in a proton-decoupled spectrum. The chemical shifts are typically reported relative to a standard like CFCl₃. The large chemical shift dispersion in ¹⁹F NMR makes it an excellent tool for identifying and distinguishing between different fluorinated groups within a molecule.

| Fluorine Assignment | Expected Chemical Shift (δ, ppm, relative to CFCl₃) | Expected Multiplicity |

| -CF₃ (at C-5) | -60 to -70 | Singlet (s) |

| -CF₃ (at C-6) | -60 to -70 | Singlet (s) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is used to determine the molecular weight and to gain insight into the structure through analysis of fragmentation patterns. For this compound (C₇H₄F₆N₂), the molecular weight is approximately 230.04 g/mol .

Molecular Ion Peak: In an electron ionization (EI) or electrospray ionization (ESI) mass spectrum, a prominent molecular ion peak (M⁺) or a protonated molecular peak ([M+H]⁺) would be expected at m/z 230 or 231, respectively.

Fragmentation Pattern: The molecule would likely undergo characteristic fragmentation, such as the loss of a trifluoromethyl radical (•CF₃), leading to a fragment ion at m/z 161. Further fragmentation of the pyridine ring could also be observed.

| Ion | Formula | Expected m/z |

| [M]⁺ | [C₇H₄F₆N₂]⁺ | 230 |

| [M-CF₃]⁺ | [C₆H₄F₃N₂]⁺ | 161 |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy provides information about the functional groups present in a molecule.

N-H Vibrations: The primary amine group (-NH₂) would exhibit characteristic symmetric and asymmetric stretching vibrations in the region of 3300-3500 cm⁻¹. An N-H bending vibration is also expected around 1600-1650 cm⁻¹.

C-F Vibrations: The trifluoromethyl groups will show very strong and characteristic C-F stretching absorptions in the 1100-1300 cm⁻¹ region.

Pyridine Ring Vibrations: C=C and C=N stretching vibrations of the aromatic pyridine ring are expected in the 1400-1600 cm⁻¹ range.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch | -NH₂ | 3300 - 3500 |

| N-H Bend | -NH₂ | 1600 - 1650 |

| C=C, C=N Stretch | Pyridine Ring | 1400 - 1600 |

| C-F Stretch | -CF₃ | 1100 - 1300 |

X-ray Diffraction Crystallography for Solid-State Structure Determination

| Parameter | Information Provided |

| Unit Cell Dimensions | Size and shape of the repeating unit in the crystal |

| Space Group | Symmetry of the crystal lattice |

| Bond Lengths & Angles | Precise geometry of the molecule |

| Intermolecular Interactions | Hydrogen bonds, π-stacking, etc. |

| Crystal Packing | Arrangement of molecules in the solid state |

Crystal Packing and Intermolecular Interactions

Information regarding the crystal packing and intermolecular interactions of this compound is not available in published scientific literature. To perform this analysis, a single-crystal X-ray diffraction study would be required to determine the unit cell parameters, space group, and the arrangement of molecules within the crystal lattice. Such a study would reveal any present intermolecular interactions, such as hydrogen bonding involving the amine group and the pyridine nitrogen, or potential halogen bonds and π-π stacking interactions influenced by the trifluoromethyl groups and the aromatic ring.

Conformational Analysis in the Crystalline State

A conformational analysis of this compound in its crystalline state is not possible without experimental data from X-ray crystallography. This analysis would involve the examination of bond lengths, bond angles, and dihedral angles to understand the three-dimensional structure of the molecule as it exists in the solid state. Key aspects would include the planarity of the pyridine ring, the orientation of the amino group relative to the ring, and the rotational conformation of the two trifluoromethyl groups. This information remains undetermined in the absence of a crystal structure.

Computational Chemistry and Theoretical Investigations of 5,6 Bis Trifluoromethyl Pyridin 2 Amine

Electronic Structure Calculations (e.g., DFT, Ab Initio Methods)

Electronic structure calculations are fundamental to modern computational chemistry, providing a detailed picture of electron distribution and its implications for molecular properties. Methods like Density Functional Theory (DFT) and ab initio calculations are widely employed to study trifluoromethyl-substituted pyridine (B92270) derivatives.

Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For pyridine derivatives, DFT methods, such as B3LYP combined with basis sets like 6-311+G(d,p), are commonly used to obtain reliable optimized geometries. journaleras.com

The presence of two bulky and highly electronegative trifluoromethyl (CF₃) groups at the C5 and C6 positions of the pyridine ring, adjacent to the nitrogen atom, significantly influences the molecule's geometry. These groups exert strong steric and electronic effects, which can lead to distortions in the planarity of the pyridine ring and affect bond lengths and angles. For instance, calculations on similar molecules like 5-(trifluoromethyl)pyridine-2-thiol (B7722606) have shown that the substitution of electron-withdrawing groups can alter the C-C bond lengths within the aromatic ring. journaleras.com Optimization calculations for 5,6-Bis(trifluoromethyl)pyridin-2-amine would precisely quantify these structural parameters.

| Parameter | Description | Predicted Value |

| Total Energy | The total electronic energy of the optimized molecule, indicating its stability. | Value in Hartrees |

| Dipole Moment | A measure of the molecule's overall polarity arising from charge separation. | Value in Debye |

| Key Bond Lengths | Calculated distances for bonds like C-N, C-C, C-F, and N-H. | Values in Ångströms (Å) |

| Key Bond Angles | Calculated angles such as C-N-C, C-C-C, and F-C-F. | Values in Degrees (°) |

Note: This table represents typical parameters obtained from geometry optimization calculations. Specific values for this compound require dedicated DFT calculations.

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO is the orbital most likely to donate electrons in a reaction (acting as a nucleophile), while the LUMO is the most likely to accept electrons (acting as an electrophile). youtube.comresearchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. icm.edu.pl A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net In this compound, the electron-donating amino group (-NH₂) is expected to raise the HOMO energy level, while the strongly electron-withdrawing trifluoromethyl groups (-CF₃) are expected to lower the LUMO energy level. This combined effect would likely result in a relatively small HOMO-LUMO gap, indicating a reactive molecule.

| Parameter | Description | Typical Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital. | -6.0 to -7.0 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | -1.5 to -2.5 |

| HOMO-LUMO Gap (ΔE) | Energy difference (ELUMO - EHOMO), indicating chemical reactivity. | 3.5 to 4.5 |

Note: These values are illustrative, based on analyses of similar trifluoromethyl-substituted aromatic amines. The precise distribution of HOMO and LUMO across the molecule would be visualized through computational modeling, showing the regions of highest electron density for donation and acceptance.

The distribution of electron density within a molecule governs its electrostatic interactions. Molecular Electrostatic Potential (MEP) maps are color-coded visualizations of the total electrostatic potential on the electron density surface of a molecule. These maps are invaluable for identifying regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). icm.edu.pl

For this compound, the MEP map is expected to show:

Negative Potential (Red/Yellow): Concentrated around the nitrogen atom of the pyridine ring and the nitrogen of the amino group, due to the presence of lone pairs of electrons. These are sites prone to electrophilic attack or hydrogen bonding.

Positive Potential (Blue): Located around the hydrogen atoms of the amino group and, to a lesser extent, the highly electron-deficient carbon atoms attached to the CF₃ groups.

Neutral Regions (Green): Generally found over the carbon backbone of the ring.

The strong electronegativity of the fluorine atoms in the two CF₃ groups creates a significant dipole, pulling electron density away from the pyridine ring and making the adjacent carbons highly electrophilic.

Prediction and Interpretation of Spectroscopic Data

Computational methods, particularly DFT, are highly effective in predicting vibrational spectra (Infrared and Raman) with considerable accuracy. researchgate.netresearchgate.net By calculating the harmonic vibrational frequencies of the optimized molecular structure, a theoretical spectrum can be generated. rsc.org This theoretical spectrum is crucial for assigning experimental vibrational bands to specific molecular motions, such as stretching, bending, and torsional modes of functional groups.

For this compound, key predicted vibrational frequencies would include:

N-H Stretching: Associated with the amino group, typically appearing in the 3300-3500 cm⁻¹ region.

C-H Stretching: Aromatic C-H stretches on the pyridine ring.

C=C and C=N Stretching: Vibrations within the pyridine ring, usually found in the 1400-1650 cm⁻¹ range.

C-F Stretching: Strong, characteristic absorptions from the trifluoromethyl groups, expected in the 1100-1300 cm⁻¹ region.

N-H Bending: Bending vibrations of the amino group.

Comparing the calculated spectrum with an experimental one allows for a detailed confirmation of the molecular structure.

Reaction Mechanism Studies and Energetics of Transformations

DFT calculations are instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a chemical transformation. This involves identifying the structures of reactants, products, intermediates, and, most importantly, transition states. The energy difference between the reactants and the transition state defines the activation energy, which determines the reaction rate.

For this compound, such studies could explore various reactions, including:

N-Arylation or N-Alkylation: Modeling the reaction at the amino group, which is a common transformation for building larger, more complex molecules. acs.org

Electrophilic Aromatic Substitution: Although deactivated by the CF₃ groups, theoretical calculations could predict the most likely site for substitution on the pyridine ring.

Cyclization Reactions: Investigating pathways where the amino group and a substituent react to form a new fused ring system.

These computational studies provide mechanistic insights that are often difficult to obtain through experimental means alone, helping to rationalize product formation and optimize reaction conditions. acs.org

Molecular Docking and Dynamics Simulations for Biological Target Interactions (Mechanistic Focus)

Given that many pyridine derivatives are biologically active, molecular docking and molecular dynamics (MD) simulations are essential computational techniques for exploring how this compound might interact with protein targets. researchgate.netacademie-sciences.fr

Molecular Docking: This technique predicts the preferred orientation (pose) of a ligand when it binds to a receptor's active site to form a stable complex. nih.gov The process involves scoring functions that estimate the binding affinity, typically reported as a binding energy (kcal/mol). For a derivative of this compound, 5-(4,6-dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine, docking studies revealed key hydrogen bonding interactions with residues in the ATP-binding site of PI3Kγ, a cancer-related protein. acs.orgnih.gov Similar studies on this compound would identify potential hydrogen bonds, hydrophobic interactions, and electrostatic interactions with amino acid residues of a given target.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to assess the stability of the predicted ligand-protein complex over time. bohrium.com By simulating the movements of all atoms in the system, MD provides insights into the flexibility of the ligand in the binding pocket, the conformational changes in the protein upon binding, and the persistence of key intermolecular interactions, such as hydrogen bonds. academie-sciences.fr

| Parameter | Description | Information Gained |

| Molecular Docking | ||

| Binding Energy/Score | Estimated free energy of binding (e.g., in kcal/mol). A lower value indicates stronger binding. | Predicts binding affinity and ranks potential ligands. |

| Binding Pose | The predicted 3D orientation of the ligand within the protein's active site. | Shows the specific geometry of the ligand-receptor complex. |

| Key Interactions | Identification of specific hydrogen bonds, hydrophobic contacts, and electrostatic interactions with amino acid residues. | Elucidates the molecular basis of binding and specificity. |

| Molecular Dynamics | ||

| RMSD (Root-Mean-Square Deviation) | Measures the average deviation of atomic positions over time compared to a reference structure. | Assesses the stability of the ligand-protein complex. |

| RMSF (Root-Mean-Square Fluctuation) | Measures the fluctuation of individual atoms or residues around their average position. | Identifies flexible and rigid regions of the protein and ligand. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds throughout the simulation. | Confirms the stability of key binding interactions predicted by docking. |

These computational approaches provide a mechanistic focus on how this compound interacts with biological targets, guiding the design of more potent and selective molecules in drug discovery efforts.

Academic and Research Applications of 5,6 Bis Trifluoromethyl Pyridin 2 Amine

Fundamental Organic Synthesis Building Blocks

In the realm of organic synthesis, 5,6-Bis(trifluoromethyl)pyridin-2-amine serves as a key intermediate. The strategic placement of the CF3 groups significantly influences the electron density of the pyridine (B92270) ring, affecting its reactivity and the properties of any subsequent molecules derived from it. rsc.orgresearchgate.net Chemists utilize such fluorinated building blocks to access novel chemical entities with desirable characteristics, such as enhanced metabolic stability and binding affinity. researchgate.net

The structure of this compound is ideally suited for the construction of more complex, advanced heterocyclic systems. The amino group provides a nucleophilic site for a wide range of chemical transformations, including substitution and condensation reactions, allowing for the annulation of new rings onto the pyridine core. beilstein-journals.org For instance, reactions involving 2-aminopyridines can lead to the formation of fused heterocyclic systems like pyrido[1,2-a]pyrrolo[3,4-d]pyrimidines. beilstein-journals.org The synthesis of trifluoromethylpyridines (TFMPs) can be achieved through various methods, including the cyclocondensation of trifluoromethyl-containing building blocks or through chlorine/fluorine exchange reactions on a pre-formed pyridine ring. nih.govjst.go.jp These synthetic routes provide access to a diverse array of TFMP derivatives, which are crucial intermediates for numerous products. jst.go.jp The development of scalable protocols for creating trifluoromethoxylated pyridines and pyrimidines further highlights the importance of such structures as foundational building blocks for new materials and biologically active molecules. rsc.orgresearchgate.net

The incorporation of fluorine atoms, particularly in the form of trifluoromethyl groups, is a widely used strategy in the design of molecular probes for biological and materials science applications. The CF3 group can enhance a molecule's metabolic stability, lipophilicity, and binding capabilities. jst.go.jp The unique physicochemical properties conferred by fluorine are a key reason for its prevalence in modern pharmaceuticals and agrochemicals. nih.gov While specific examples detailing the use of this compound as a molecular probe are not extensively documented, its structural motifs are characteristic of compounds designed for such purposes. The strong electronegativity and unique steric profile of the two CF3 groups can be exploited to fine-tune the electronic and binding properties of a larger molecule, making it a valuable scaffold for developing targeted probes.

Medicinal Chemistry Research (Synthetic and Mechanistic Aspects)

In medicinal chemistry, the trifluoromethylpyridine moiety is a privileged scaffold. jst.go.jpnih.gov The inclusion of CF3 groups can significantly improve a drug candidate's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. Research in this area focuses on both the synthesis of novel derivatives and the mechanistic understanding of how these molecules interact with biological targets.

| Target | Enzymatic Activity (Ki, nM) | Cellular Activity (EC50, nM) |

|---|---|---|

| PI3Kα | 31 | 140 (pAKT S473) |

| PI3Kβ | 101 | - |

| PI3Kδ | 83 | - |

| PI3Kγ | 110 | - |

| mTOR | 90 | 170 (pS6 S240/4) |

Data sourced from studies on PQR309 (bimiralisib), a compound containing the 4-(trifluoromethyl)pyridin-2-amine moiety. acs.orgnih.gov

Structure-activity relationship (SAR) studies are fundamental to optimizing lead compounds in drug discovery. The this compound scaffold offers multiple points for chemical modification to probe how structural changes affect biological activity. In the development of PI3K inhibitors, a SAR study around the aryl moiety of bismorpholinotriazines was conducted to achieve balanced PI3K and mTOR inhibition and to adjust physicochemical properties. nih.gov This led to the identification of PQR309, which features a 4-(trifluoromethyl)pyridin-2-amine group. acs.org The study demonstrated that substituting the aryl group could fine-tune the inhibitory activity against PI3K versus mTOR. nih.gov For example, exchanging the 4-(trifluoromethyl)pyridin-2-amine in PQR309 for a 4-(trifluoromethyl)pyrimidin-2-amine resulted in a compound with reduced impact on mTOR, showcasing the sensitivity of the target to subtle structural changes on the heterocyclic core. acs.orgnih.gov Such SAR studies are crucial for refining the selectivity and potency of drug candidates. nih.gov

| Compound | Aryl Moiety | PI3Kα (Ki, nM) | mTOR (Ki, nM) | Selectivity Ratio (mTOR/PI3Kα) |

|---|---|---|---|---|

| 1 (PQR309) | 4-(Trifluoromethyl)pyridin-2-amine | 31 | 90 | 2.9 |

| 2 | 4-(Trifluoromethyl)pyrimidin-2-amine | 34 | >1000 | >29.4 |

| 10 | 2-Aminopyridine (B139424) | 110 | 170 | 1.5 |

| 11 | 2-Aminopyrimidine | 56 | 210 | 3.8 |

Data illustrates how modifications to the heterocyclic core, including the presence and position of the trifluoromethyl group, impact kinase selectivity. acs.orgnih.gov

Agrochemical Research and Development (Synthetic Aspects)

The trifluoromethylpyridine (TFMP) motif is a key structural component in a significant number of modern agrochemicals, including herbicides, insecticides, and fungicides. nih.govresearchgate.net The introduction of one or more CF3 groups can enhance the efficacy, soil stability, and spectrum of activity of these products. nih.govjst.go.jp The synthesis of these agrochemicals often relies on key TFMP intermediates, such as 2-chloro-5-(trifluoromethyl)pyridine (B1661970) (2,5-CTF) and 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) (2,3,5-DCTF). nih.govjst.go.jp These building blocks are produced on an industrial scale and serve as the starting point for constructing the final active ingredients. jst.go.jp The consistent increase in research and development involving TFMP derivatives underscores their importance to the crop protection industry. researchgate.net The unique properties imparted by the fluorine atoms contribute to the biological activities of these compounds. jst.go.jp

| Common Name | Type | Key TFMP Intermediate |

|---|---|---|

| Fluazifop-butyl | Herbicide | 2-Chloro-5-(trifluoromethyl)pyridine (2,5-CTF) |

| Haloxyfop-methyl | Herbicide | 2,3-Dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) |

| Flonicamid | Insecticide | 4-Trifluoromethylnicotinic acid |

| Fluopyram | Fungicide/Nematicide | 2-Chloro-6-(trifluoromethyl)pyridine |

| Picoxystrobin | Fungicide | 6-(Trifluoromethyl)pyridin-2(1H)-one |

This table provides examples of successful agrochemicals developed from various trifluoromethylpyridine intermediates. nih.govjst.go.jp

Intermediates for Novel Pesticide Discovery (Synthesis of compounds)

The trifluoromethylpyridine (TFMP) moiety is a well-established and highly significant structural component in modern agrochemicals, including fungicides, herbicides, and insecticides. nih.govnih.govresearchgate.netresearchoutreach.org While specific pesticides derived directly from this compound are not extensively documented in publicly available research, its potential as a key intermediate can be inferred from the broad utility of structurally related compounds.

Numerous commercial pesticides are synthesized from aminopyridine building blocks that contain a single trifluoromethyl group. nih.govjst.go.jpresearchgate.net For instance, 2-amino-3-chloro-5-(trifluoromethyl)pyridine (B1268430) serves as a key intermediate for the fungicide fluazinam. agropages.com Similarly, other chloro-trifluoromethyl-pyridine intermediates, such as 2-chloro-5-(trifluoromethyl)pyridine and 2,3-dichloro-5-(trifluoromethyl)pyridine, are foundational for the synthesis of herbicides like the fluazifop (B150276) and haloxyfop (B150297) families, and insecticides such as chlorfluazuron. nih.govagropages.comgoogle.com

The synthesis of these agrochemicals often involves leveraging the reactivity of both the pyridine ring and its substituents. The amine group on compounds like this compound provides a reactive handle for forming amides, ureas, sulfonamides, or for participating in coupling reactions to build more complex molecular architectures. innospk.comresearchgate.net Researchers have successfully introduced functional groups like amides, sulfides, and sulfonyls to the TFMP core to generate derivatives with potent biological activities. acs.org The general synthetic strategy often involves the construction of the TFMP core, followed by the elaboration of functional groups to optimize biological efficacy. nih.gov

Given this precedent, this compound represents a promising, albeit more electronically modified, starting material for the discovery of new pesticide candidates. The presence of two CF3 groups is expected to significantly alter the physicochemical properties and, consequently, the biological activity of any resulting derivatives compared to their mono-trifluoromethyl analogues.

| Pesticide Class | Pesticide Name | Key Intermediate | Reference |

|---|---|---|---|

| Fungicide | Fluazinam | 2-Amino-3-chloro-5-(trifluoromethyl)pyridine | agropages.com |

| Herbicide | Fluazifop-butyl | 2-Chloro-5-(trifluoromethyl)pyridine | nih.govagropages.com |

| Herbicide | Haloxyfop-methyl | 2,3-Dichloro-5-(trifluoromethyl)pyridine | researchgate.netagropages.com |

| Insecticide | Chlorfluazuron | 2,3-Dichloro-5-(trifluoromethyl)pyridine | nih.govjst.go.jp |

| Insecticide | Flonicamid | 4-(Trifluoromethyl)nicotinic acid | jst.go.jp |

| Insecticide | Sulfoxaflor | 6-(Trifluoromethyl)pyridine derivative | researchoutreach.org |

Impact of Fluorine Substitution on Compound Design

The introduction of fluorine and trifluoromethyl groups is a cornerstone of modern agrochemical and pharmaceutical design due to their profound effects on a molecule's properties. nih.govjst.go.jp The CF3 group, in particular, is strongly electron-withdrawing, a property quantified by its high Hammett constant (σp = 0.54), distinguishing it from the fluorine atom itself, which has a much smaller electronic effect (σp = 0.06). nih.govjst.go.jp

The presence of two CF3 groups on the pyridine ring of this compound has several significant implications for compound design:

Enhanced Biological Activity: The strong electron-withdrawing nature of two CF3 groups can significantly lower the pKa of the pyridine nitrogen and the exocyclic amine, altering hydrogen bonding capabilities and potential interactions with biological targets. jst.go.jp Studies on other TFMP derivatives have shown that the introduction of a CF3 group can improve antifungal or herbicidal activity and broaden the spectrum of efficacy. acs.org

Increased Lipophilicity: The CF3 group is highly lipophilic, which can enhance the permeability of a molecule across cellular membranes. innospk.com This improved transport can lead to better bioavailability and efficacy of a potential pesticide. innospk.com

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF3 group highly resistant to metabolic degradation, particularly oxidative processes mediated by cytochrome P450 enzymes. innospk.comacs.org This can increase the persistence and half-life of the active compound in the target pest.

The strategic placement of two trifluoromethyl groups at the 5- and 6-positions creates a highly electron-deficient pyridine ring. This unique electronic profile can lead to novel modes of action or improved activity against resistant pests compared to compounds with only one CF3 group or other substituents. acs.org

| Property | Effect of -CF3 Substitution | Consequence in Agrochemical Design | Reference |

|---|---|---|---|

| Electronic Effect | Strongly electron-withdrawing (high Hammett constant) | Alters pKa, hydrogen bonding, and target binding interactions. | nih.govjst.go.jp |

| Lipophilicity | Increases lipophilicity (Hansch π value of +0.88) | Enhances membrane permeability and bioavailability. | innospk.com |

| Metabolic Stability | High resistance to oxidative metabolism due to strong C-F bonds. | Increases half-life and duration of action. | innospk.comacs.org |

| Binding Affinity | Can improve electrostatic interactions with biological targets. | May lead to higher potency and efficacy. | acs.org |

| Conformation | Influences molecular shape and rigidity. | Can optimize fit into the active site of a target protein. | jst.go.jp |

Coordination Chemistry and Material Science Applications

Beyond its potential in life sciences, the structural features of this compound make it a compelling candidate for applications in coordination chemistry and the development of advanced functional materials.

Ligand Design for Metal Complexes

The 2-aminopyridine framework is a classic bidentate ligand, capable of coordinating to a metal center through both the endocyclic pyridine nitrogen and the exocyclic amine nitrogen, forming a stable five-membered chelate ring. Transition metal complexes incorporating pyridine-based ligands are numerous and have applications in catalysis and materials science. mdpi.comwikipedia.org

This compound offers a unique set of properties as a ligand:

Chelating Ability: The 2-amino and pyridyl nitrogen atoms provide a bidentate N,N-coordination site suitable for binding a wide range of transition metals.

Electronic Tuning: The two powerful electron-withdrawing CF3 groups significantly reduce the electron density on the pyridine ring. This makes the pyridine nitrogen a weaker Lewis base, which will influence the strength of the metal-ligand bond and the electronic properties (e.g., redox potentials) of the resulting complex.

Steric Influence: The CF3 groups impose significant steric bulk around the coordination sphere, which can influence the geometry of the metal complex, prevent unwanted side reactions, and enhance the stability of the complex.

Research on related bis(trifluoromethyl)pyridine ligands demonstrates their utility. For example, 5,5′-Bis(trifluoromethyl)-2,2′-bipyridine is used to synthesize highly stable Iridium(III) complexes that function as photocatalysts and show promise in light-emitting applications. ossila.com Similarly, tridentate ligands such as 2,6-bis[bis(trifluoromethylphenyl)phosphinoylmethyl]pyridine 1-oxide have been synthesized and their coordination with lanthanide ions has been studied, highlighting the role of CF3 groups in modulating ligand properties. acs.orgnih.gov The synthesis of N-(hetero)aryl-substituted bis(5-(trifluoromethyl)pyridin-2-yl)amines has also been reported, with these compounds being of interest for creating novel metal complexes and supramolecular structures. mdpi.com These examples strongly support the potential of this compound as a valuable ligand for creating new metal complexes with tailored electronic, steric, and reactive properties.

Potential in Functional Materials

Fluorinated organic compounds, particularly those containing aromatic or heteroaromatic rings, are increasingly used as building blocks for high-performance functional materials. nih.gov The incorporation of fluorine can enhance properties such as thermal stability, chemical resistance, and hydrophobicity, and can tune the optical and electronic characteristics of a material. nih.gov

The this compound molecule possesses features that make it a promising precursor for functional materials:

Optoelectronic Materials: Related fluorinated pyridines and bipyridines are used in the development of materials for organic light-emitting diodes (OLEDs) and photocatalysis. ossila.compipzine-chem.com The strong dipole moment and altered electronic energy levels caused by the CF3 groups in this compound could be exploited in the design of new luminescent materials or charge-transporting layers.

High-Performance Polymers: The amine functionality allows for the incorporation of this fluorinated pyridine unit into polymer backbones, for example, through the formation of polyamides or polyimides. The resulting polymers would be expected to exhibit enhanced thermal stability and chemical resistance due to the high density of C-F bonds.

Fluorinated Scaffolds: The compound can serve as a versatile building block for creating more complex fluorinated molecules. Its reactivity allows for further chemical modifications, enabling the synthesis of a wide range of derivatives that could be screened for applications in diverse areas of materials science. nih.govpipzine-chem.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.